grisein - 1391-82-8

grisein

Catalog Number: EVT-1512201
CAS Number: 1391-82-8
Molecular Formula: C2H12N6O4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of grisein has been explored through various methods. One notable approach involves a convergent total synthesis that utilizes several key intermediates. The synthesis begins with the preparation of isothiocyanate and partially protected β-lysine, which are then coupled to form thiourea intermediates. Subsequent steps include a Lewis acid-catalyzed guanidine closure and deprotection strategies to yield the final product .

Another method reported by Crotti et al. emphasizes regioselective epoxide ring-opening reactions, allowing for the formation of functionalized glucal derivatives that serve as precursors for further transformations leading to grisein . The synthesis process typically requires careful control of reaction conditions to avoid epimerization and ensure high yields.

Molecular Structure Analysis

Grisein's molecular structure features a nucleoside core linked to a thionucleoside moiety. The compound exhibits specific stereochemistry that is critical for its biological activity. Analytical techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate its three-dimensional structure and confirm the arrangement of functional groups .

The molecular formula of grisein is C₁₄H₁₈N₄O₅S, indicating the presence of sulfur in its structure, which is integral to its mechanism of action as an antibiotic.

Chemical Reactions Analysis

Grisein undergoes several chemical reactions that are pivotal for its functionality. It primarily acts by inhibiting aminoacyl-tRNA synthetases, enzymes essential for protein synthesis in bacteria. This inhibition occurs through the formation of stable complexes between grisein and the target enzyme, effectively blocking the binding sites necessary for tRNA attachment .

Additionally, grisein can participate in redox reactions due to its thionucleoside nature, which may influence its reactivity and interaction with cellular components.

Mechanism of Action

The mechanism of action for grisein involves its incorporation into bacterial cells via specific transport systems that recognize its siderophore component. Once inside, grisein inhibits the function of aminoacyl-tRNA synthetases by mimicking natural substrates, leading to errors in protein translation and ultimately bacterial cell death .

Research indicates that grisein's binding affinity for these enzymes is significantly higher than that of natural substrates, highlighting its potential as a potent antibiotic agent.

Physical and Chemical Properties Analysis

Grisein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 342.38 g/mol
  • Solubility: Grisein is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.

These properties are essential for understanding how grisein behaves in biological systems and its potential applications in medicine .

Applications

Grisein has significant scientific applications, particularly in microbiology and pharmacology. Its primary use lies in the development of new antibiotics targeting resistant bacterial strains. Research continues to explore its efficacy against various pathogens, including those responsible for serious infections like tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Furthermore, due to its unique mechanism of action involving aminoacyl-tRNA synthetase inhibition, grisein serves as a valuable tool in biochemical research aimed at understanding protein synthesis and developing novel therapeutic strategies against bacterial infections .

Historical Context & Discovery of Grisein

Early Antibiotic Discovery in Actinomycetes Research

The systematic investigation of actinomycetes, particularly Streptomyces species, revolutionized antibiotic discovery in the early 20th century. Soil-derived actinomycetes were recognized as prolific producers of antimicrobial agents, with Selman Waksman’s laboratory at Rutgers University pioneering efforts to isolate bioactive compounds from these bacteria. This research established Streptomyces as a primary source of clinically significant antibiotics, leading to the identification of streptomycin (1943) and actinomycin (1940) [1] [9]. The discovery of streptomycin from Streptomyces griseus marked the first effective treatment for tuberculosis and highlighted the genus’s biochemical versatility. By the mid-1940s, researchers had screened thousands of actinomycete strains, revealing that less than 10% of their biosynthetic potential was utilized under standard laboratory conditions—a finding later corroborated by genomic mining studies [1]. This era, termed the "golden age of antibiotic discovery," positioned actinomycetes as indispensable reservoirs for novel antimicrobial agents.

Table 1: Key Antibiotics from Actinomycetes (1940–1950)

AntibioticYear DiscoveredProducing OrganismClinical Significance
Actinomycin1940Streptomyces antibioticusFirst antibiotic from actinomycetes
Streptomycin1943Streptomyces griseusFirst anti-tuberculosis drug
Chloramphenicol1947Streptomyces venezuelaeBroad-spectrum activity
Grisein1947Streptomyces griseusEarly sideromycin with unique transport

Isolation & Initial Characterization of Grisein (1947)

Grisein was first isolated in 1947 from a strain of Streptomyces griseus cultivated from New Jersey soil samples. Initial reports described it as a water-soluble, thermostable compound exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria. Unlike streptomycin, grisein showed preferential activity against Bacillus subtilis and Escherichia coli but was less effective against Mycobacterium tuberculosis [7]. Chromatographic separation revealed that grisein comprised multiple structurally related congeners—later identified as albomycins δ₁, δ₂, and ε—characterized by a ferrichrome-type siderophore linked to a thioribosyl-pyrimidine "warhead" [5] [6]. This hybrid structure enabled grisein to exploit bacterial iron-uptake pathways for intracellular delivery, a mechanism termed the "Trojan horse" strategy. Spectral analysis (UV/VIS) indicated absorption maxima at 220 nm and 295 nm, consistent with conjugated double bonds in the pyrimidine moiety [5] [6].

Table 2: Physicochemical Properties of Grisein (Albomycins)

PropertyGrisein (Albomycin δ₂)Albomycin ε
Molecular Weight~1,300 Da~1,280 Da
SolubilityWater-solubleWater-soluble
UV Maxima220 nm, 295 nm218 nm, 292 nm
Key MoietiesFerrichrome siderophore + thionucleosideModified seryl side chain
BioactivityInhibits seryl-tRNA synthetaseSimilar target

Taxonomic Identification of Streptomyces griseus as the Producing Strain

Taxonomic classification of the grisein-producing strain sparked controversy due to phenotypic heterogeneity within the S. griseus clade. Initial classification (1948) as Actinomyces griseus was revised to Streptomyces griseus by Waksman and Henrici based on sporulation patterns and melanin production [9]. However, multilocus sequence analysis (MLSA) of housekeeping genes (atpD, gyrB, recA, rpoB, trpB) later revealed that strains historically labeled S. griseus encompassed 11 distinct genomic species. The grisein-producing isolate clustered with S. microflavus (supported by DNA-DNA hybridization values >70%) [3] [9]. Whole-genome sequencing of S. griseus IFO 13350 further identified 34 secondary metabolite biosynthetic gene clusters (BGCs), including one encoding the albomycin/grisein pathway [9]. This BGC features genes for nonribosomal peptide synthetases (NRPS) assembling the ferrichrome scaffold and thionucleoside tailoring enzymes (abmH, abmD), confirming the strain’s capacity to produce grisein analogs [5].

Comparative Timeline of Sideromycin Discoveries

Grisein was among the first naturally occurring sideromycins discovered, predating formal recognition of the "siderophore-antibiotic conjugate" concept. Its identification in 1947 positioned it as a structural archetype for later sideromycins, though its relationship to albomycin (formally characterized in 1951) was initially unclear. Ferrimycin (1958) and salmycin (1993) emerged as subsequent sideromycins, all sharing a tripartite design: an iron-chelating headgroup, a peptidic linker, and an antimicrobial payload [4] [6]. Unlike ferrimycin’s linear hydroxamate scaffold, grisein/albomycin utilized cyclic ferrichrome—a design later mimicked in synthetic siderophore conjugates like cefiderocol (2019) [4]. The delayed structural elucidation of grisein (completed in 1982) [5] resulted in its frequent misclassification as a distinct compound from albomycin, though genomic evidence now confirms their identity [5] [9].

Table 3: Timeline of Major Sideromycin Discoveries

SideromycinDiscovery YearProducing OrganismStructural ClassAntibiotic Payload
Grisein1947Streptomyces griseusFerrichrome-linkedThioribosyl-pyrimidine
Albomycin1951Streptomyces subtropicusFerrichrome-linkedIdentical to grisein
Ferrimycin1958Streptomyces griseoflavusLinear ferrioxamineAminoglycoside
Salmycin1993Streptomyces violaceusDesferrioxamine-linkedAminodisaccharide

Key Compounds Mentioned:

  • Grisein
  • Albomycin
  • Streptomycin
  • Actinomycin
  • Ferrimycin
  • Salmycin
  • Cefiderocol

Properties

CAS Number

1391-82-8

Product Name

grisein

Molecular Formula

C2H12N6O4S

Synonyms

grisein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.